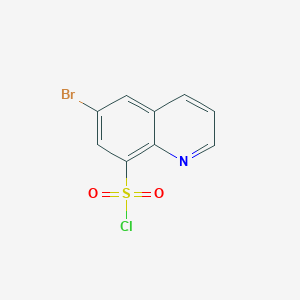

6-Bromoquinoline-8-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHOYDOQDYWDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-39-0 | |

| Record name | 6-bromoquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromoquinoline-8-sulfonyl chloride chemical properties

The Strategic Utilization of 6-Bromoquinoline-8-sulfonyl Chloride in Advanced Medicinal Chemistry

As an application scientist bridging synthetic methodology and drug discovery, I frequently encounter molecular scaffolds that dictate the trajectory of a medicinal chemistry program. One such pivotal building block is 6-bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0)[1]. Far from being a simple reagent, this compound acts as a highly versatile, bifunctional electrophilic hub. Its unique structural topology—combining an electron-deficient quinoline core, a halogen-bond-donating bromine at C6, and a highly reactive sulfonyl chloride at C8—makes it an indispensable intermediate for synthesizing complex sulfonamide hybrids[2].

This technical guide deconstructs the physicochemical properties, synthetic methodologies, and downstream therapeutic applications of 6-bromoquinoline-8-sulfonyl chloride, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural and Physicochemical Profiling

The reactivity of 6-bromoquinoline-8-sulfonyl chloride is governed by the electronic landscape of the quinoline ring. The core is inherently electron-deficient, a property exacerbated by the electron-withdrawing bromine atom via inductive effects. While this deactivates the ring toward electrophilic aromatic substitution, it provides a critical vector for halogen bonding in target active sites (e.g., mimicking hydrophobic motifs in protein-protein interactions)[3]. Simultaneously, the sulfonyl chloride at C8 serves as a prime electrophilic center for amine coupling, though it is sterically shielded by the adjacent nitrogen lone pair.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 98591-39-0[1] |

| Molecular Formula | C9H5BrClNO2S[4] |

| Monoisotopic Mass | 304.8913 Da[4] |

| Predicted Boiling Point | 409.3 ± 35.0 °C[1] |

| Predicted Density | 1.807 ± 0.06 g/cm³[1] |

Synthesis Methodologies and Mechanistic Causality

The synthesis of 6-bromoquinoline-8-sulfonyl chloride historically presented a significant bottleneck due to the deactivated nature of the quinoline system. We evaluate two primary strategies:

Table 2: Comparative Synthesis Strategies

| Strategy | Reagents | Conditions | Yield | Mechanistic Causality |

|---|---|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic acid | 160 °C | 10–15%[5] | Severe core deactivation under highly acidic conditions limits electrophilic aromatic substitution. |

| Oxidative Chlorination | NCS, AcOH/H2O | 25–30 °C | ~87%[2] | Bypasses aromatic substitution; relies on the mild oxidation of a pre-installed thioether. |

Direct chlorosulfonation requires forcing conditions (160 °C) and yields poorly (10–15%) because the protonated quinoline ring strongly repels electrophiles[5]. Conversely, modern approaches utilize the oxidative chlorination of 8-(benzylthio)-6-bromoquinoline. By oxidizing a pre-installed sulfur atom rather than relying on direct ring substitution, the reaction proceeds smoothly at ambient temperatures with high fidelity[2].

Synthetic pathways for 6-bromoquinoline-8-sulfonyl chloride.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.

Protocol A: High-Yield Synthesis via Oxidative Chlorination

Reference methodology adapted for optimal yield[2].

-

Preparation: Dissolve 8-(benzylthio)-6-bromoquinoline (10 mmol) in a 3:1 mixture of acetic acid and water.

-

Causality: The aqueous acidic environment is critical for the hydrolysis of the intermediate sulfonium species to the target sulfonyl chloride.

-

-

Oxidation: Cool the reaction vessel to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (10 mmol) in portions[2].

-

Causality: Strict temperature control prevents over-oxidation or unintended cleavage of the quinoline core.

-

-

Propagation & Validation: Allow the reaction to warm to 25–30 °C and stir for 5 hours[2]. Monitor via TLC (Hexane/EtOAc) until the complete disappearance of the non-polar thioether spot confirms conversion.

-

Isolation: Extract the crude mixture with dichloromethane, wash with brine to remove residual acetic acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (eluting with hexane) to yield the pure product[2].

Protocol B: Sulfonamide Derivatization (Amine Coupling)

Reference methodology for generating bioactive hybrids[5].

-

Activation: In a dry flask under an inert nitrogen atmosphere, combine 6-bromoquinoline-8-sulfonyl chloride (16.4 mmol) and the target amine (e.g., methyl 3-aminothiophene-2-carboxylate)[5].

-

Base Addition: Dropwise add anhydrous pyridine (30 mL, 0.6 M) at room temperature[5].

-

Causality: Pyridine acts as both the solvent and a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the amine nucleophile and driving the equilibrium forward.

-

-

Validation: Stir at room temperature. Perform LC-MS analysis to confirm the mass shift corresponding to the loss of HCl and the formation of the sulfonamide adduct.

-

Workup: Quench the reaction with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography to isolate the sulfonamide hybrid[5].

Applications in Targeted Therapeutics

The resulting quinoline-sulfonamide hybrids derived from 6-bromoquinoline-8-sulfonyl chloride have demonstrated profound efficacy across multiple therapeutic domains:

-

WDR5-MYC Interaction Inhibitors (Oncology): The treatment of MYC-driven tumors relies on disrupting the protein-protein interaction between MYC and its chromatin cofactor, WDR5. Derivatives of 6-bromoquinoline-8-sulfonyl chloride bind directly into the WBM site of WDR5. Crucially, the C6 bromine atom forms a key halogen bonding interaction that perfectly mimics the hydrophobic side-chain of the isoleucine in the MYC IDVV motif, displacing the oncogene from chromatin[3].

-

Neuropilin-1 (NRP1) Antagonists (Pain Management): Coupling the sulfonyl chloride with thiophene derivatives yields potent NRP1 antagonists. These small molecules exhibit slow off-rate kinetics (beneficial for residence time) and effectively block Vascular Endothelial Growth Factor (VEGFA)-induced chronic pain conditions[5].

-

ITK/BTK Kinase Inhibitors (Leukemia): Molecular hybrids synthesized from this core exhibit strong anti-cancer properties against ITK-high cells (Jurkat, MOLT-4, CCRF-CEM) and BTK-high cells (RAMOS, K562), achieving IC50 values as low as 2.76 μM while maintaining a non-cytotoxic profile (>50 μM) against healthy non-cancer cells (MRC-5)[2].

Downstream therapeutic applications of quinoline-sulfonamide hybrids.

Conclusion

6-Bromoquinoline-8-sulfonyl chloride is a master key in modern drug design. By understanding the causality behind its synthetic limitations (core deactivation) and leveraging modern oxidative chlorination techniques, researchers can efficiently access this scaffold. Its unique combination of a halogen-bond donor and an electrophilic sulfonylation site makes it an invaluable asset for developing highly selective antagonists and kinase inhibitors across oncology and neurology.

References

- PubChemLite: 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S). uni.lu.

- 6-bromoquinoline-8-sulfonyl chloride - CAS 98591-39-0. Molaid.

- Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ResearchGate.

- Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. ACS Publications.

- Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC (NIH).

Sources

- 1. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

6-Bromoquinoline-8-sulfonyl Chloride: Structural Causality, Synthetic Workflows, and Applications in Targeted Therapeutics

Executive Summary

6-Bromoquinoline-8-sulfonyl chloride (CAS: 98591-39-0) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and rational drug design. Featuring an electron-deficient quinoline core, a reactive electrophilic sulfonyl chloride group at the C8 position, and a halogen-bonding bromine donor at the C6 position, this molecule serves as a critical intermediate for synthesizing high-affinity sulfonamide therapeutics. This guide explores the physicochemical causality behind its reactivity, details its self-validating synthetic workflow, and examines its recent applications in oncology and pain management.

Physicochemical Profiling & Structural Causality

The unique reactivity and binding profile of 6-bromoquinoline-8-sulfonyl chloride are dictated by its electronic topology. The quinoline nitrogen withdraws electron density from the fused aromatic system, rendering the rings highly deactivated toward electrophilic aromatic substitution.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 6-bromoquinoline-8-sulfonyl chloride |

| CAS Number | 98591-39-0[1] |

| Molecular Formula | C9H5BrClNO2S[1] |

| Molecular Weight | 306.567 g/mol [1] |

| Monoisotopic Mass | 304.8913 Da[2] |

| Predicted XLogP | 2.9[1] |

| Structural Class | Fused Heterocycle (Quinoline Derivative) |

Structural Causality in Drug Design

-

The C8 Sulfonyl Chloride: Positioned adjacent to the quinoline nitrogen, this group is sterically hindered but highly electrophilic. It requires specific basic conditions (e.g., anhydrous pyridine) to facilitate nucleophilic attack by amines, forming stable sulfonamide linkages.

-

The C6 Bromine: In downstream biological applications, the C6 bromine is not merely a synthetic handle for cross-coupling; it acts as a critical halogen-bond donor. Structural biology studies have demonstrated that removing this bromine completely abolishes binding affinity to certain target proteins (such as WDR5) due to the loss of this highly directional, non-covalent interaction[3].

Synthetic Methodology: The Chlorosulfonation Workflow

The synthesis of 6-bromoquinoline-8-sulfonyl chloride from 6-bromoquinoline is notoriously challenging. The deactivated nature of the quinoline system necessitates forcing conditions. Standard sulfonation protocols fail, requiring the use of neat chlorosulfonic acid at elevated temperatures.

Reaction Parameters & Causality

| Step | Reagents | Conditions | Yield | Causality |

| Chlorosulfonation | Chlorosulfonic Acid (neat) | 160 °C, 4-6 hours | 10-15% | Deactivated quinoline core requires forcing thermal conditions to overcome the activation energy barrier. |

| Sulfonamidation | R-NH2, Pyridine | RT, Anhydrous | 60-80% | Pyridine acts as both an acid scavenger and a nucleophilic catalyst. |

Step-by-Step Protocol: Synthesis of 6-Bromoquinoline-8-sulfonyl chloride

-

Preparation: Charge a dry, round-bottom flask with 6-bromoquinoline (e.g., 10.0 g, 48.3 mmol).

-

Reagent Addition: Slowly add neat chlorosulfonic acid (excess, typically 5-10 equivalents) under an inert argon atmosphere. Caution: This step is highly exothermic and corrosive.

-

Forcing Conditions (Causality): Heat the reaction mixture to 160 °C for 4 to 6 hours. The high thermal energy is required to overcome the activation energy barrier imposed by the electron-withdrawing nature of the protonated quinoline core in the highly acidic medium[4].

-

Quenching: Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice. This step precipitates the sulfonyl chloride while safely hydrolyzing the unreacted chlorosulfonic acid.

-

Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation Checkpoint (Self-Validating System): The protocol is validated via LC-MS and 1H-NMR. A successful reaction is confirmed by the presence of the molecular ion peak [M+H]+ corresponding to the isotopic pattern of one bromine and one chlorine atom (~305/307/309 m/z). The yield is typically 10–15%, which, while poor, is highly reproducible and representative of the deactivated quinoline system's limits[4].

Synthetic workflow of 6-bromoquinoline-8-sulfonyl chloride via forcing chlorosulfonation.

Pharmaceutical Applications & Downstream Functionalization

The primary utility of 6-bromoquinoline-8-sulfonyl chloride lies in its conversion to sulfonamides, which have recently been identified as potent inhibitors for two major therapeutic targets:

WDR5-MYC Protein-Protein Interaction Inhibitors (Oncology)

The treatment of MYC-driven tumors is a major challenge in modern oncology. Researchers have utilized 6-bromoquinoline-8-sulfonyl chloride to synthesize salicylic acid-derived sulfonamides that disrupt the interaction between MYC and its chromatin cofactor, WD Repeat-Containing Protein 5 (WDR5). The sulfonamide derivative binds to the shallow, hydrophobic "WBM cleft" of WDR5. The C6 bromine forms a critical halogen bond within this pocket; structural activity relationship (SAR) studies confirm that removing the bromine results in a complete loss of binding affinity[3].

Neuropilin-1 (NRP1) Antagonists (Chronic Pain)

Vascular endothelial growth factor A (VEGFA) induces nociception (pain) via the NRP1 receptor. By reacting 6-bromoquinoline-8-sulfonyl chloride with 3-aminothiophene-2-carboxylate in anhydrous pyridine (0.6 M), researchers synthesized novel sulfonamides that act as pure antagonists of NRP1. Unlike previous compounds that inadvertently triggered intracellular signaling, these quinoline-based derivatives block VEGFA-induced pain without activating off-target p38 mitogen-activated protein kinase (MAPK) pathways, offering a highly selective new modality for chronic pain management[4].

Downstream signaling pathway of 6-bromoquinoline-derived sulfonamides as pure NRP1 antagonists.

References

-

6-bromoquinoline-8-sulfonyl chloride - CAS号98591-39-0 Source: Molaid Chemical Database URL:[Link]

-

Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5-MYC Protein-Protein Interaction Source: Journal of Medicinal Chemistry (2019) URL:[Link]

-

Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain Source: ACS Pharmacology & Translational Science (2025) URL:[Link]

Sources

- 1. 6-bromoquinoline-8-sulfonyl chloride - CAS号 98591-39-0 - 摩熵化学 [molaid.com]

- 2. PubChemLite - 6-bromoquinoline-8-sulfonyl chloride (C9H5BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 3. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of plausible synthetic routes to 6-bromoquinoline-8-sulfonyl chloride, a valuable building block in medicinal chemistry. Given the absence of a direct, established protocol in the literature, this document outlines two primary strategies: a direct electrophilic aromatic substitution and a more controlled, multi-step regioselective approach. The scientific rationale, detailed experimental protocols, and potential challenges for each route are discussed to empower researchers in their synthetic endeavors.

I. Strategic Overview: Pathways to 6-Bromoquinoline-8-sulfonyl Chloride

Two principal synthetic strategies are proposed for the preparation of 6-bromoquinoline-8-sulfonyl chloride. The first involves the direct chlorosulfonation of 6-bromoquinoline, an approach that relies on the principles of electrophilic aromatic substitution. The second, a more robust and regioselective method, proceeds through a multi-step sequence starting from 6-bromo-8-nitroquinoline and culminating in a Sandmeyer-type reaction.

Caption: Figure 1. Proposed Synthetic Pathways

II. Route 1: Direct Chlorosulfonation of 6-Bromoquinoline (A Feasibility Analysis)

The direct introduction of a sulfonyl chloride group onto the 6-bromoquinoline scaffold via electrophilic aromatic substitution is a theoretically plausible, one-step approach. This method leverages the reactivity of the quinoline ring towards strong electrophiles like those generated from chlorosulfonic acid.

A. Mechanistic Considerations and Regioselectivity

Electrophilic substitution on the quinoline ring system under strongly acidic conditions, where the nitrogen atom is protonated, preferentially occurs on the benzene ring at positions 5 and 8.[1][2] The bromo-substituent at the 6-position is a deactivating, ortho-, para- director.[3][4] This presents a complex interplay of directing effects. The para-directing influence of the bromine atom would favor substitution at the 8-position, while its ortho-directing effect would favor the 5- and 7-positions. Steric hindrance may disfavor substitution at the positions adjacent to the bromo group. Consequently, while the formation of the desired 8-sulfonyl chloride is possible, the reaction is likely to yield a mixture of isomers, posing significant purification challenges.

B. Proposed Experimental Protocol

This protocol is a generalized procedure based on standard chlorosulfonation reactions.[5]

Step 1: Synthesis of 6-Bromoquinoline

6-Bromoquinoline can be synthesized from 4-bromoaniline via a Skraup synthesis or other established methods.[6]

Step 2: Chlorosulfonation of 6-Bromoquinoline

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add 6-bromoquinoline (1.0 eq) to the flask.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, the crude sulfonyl chloride, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product should be dried under vacuum. Purification can be attempted by recrystallization from a suitable solvent, though this may be challenging if isomeric products are present.

| Reagent/Parameter | Value/Condition |

| Starting Material | 6-Bromoquinoline |

| Reagent | Chlorosulfonic Acid |

| Temperature | 0 °C to 60 °C |

| Reaction Time | 2-4 hours |

Table 1. Summary of Proposed Chlorosulfonation Reaction

III. Route 2: Regioselective Synthesis via Sandmeyer Reaction (Recommended)

This multi-step approach offers superior control over the regiochemistry, ensuring the sulfonyl chloride group is introduced exclusively at the 8-position. This route begins with the readily available 6-bromo-8-nitroquinoline.

A. Synthesis of 6-Bromoquinolin-8-amine

The crucial intermediate, 6-bromoquinolin-8-amine, is synthesized by the reduction of 6-bromo-8-nitroquinoline. A common and effective method utilizes iron powder in a mixture of ethanol, acetic acid, and water.[7][8]

Experimental Protocol: Reduction of 6-Bromo-8-nitroquinoline [8]

-

To a round-bottom flask containing a stirred solution of 6-bromo-8-nitroquinoline (1.0 eq) in a 2:2:1 mixture of ethanol, acetic acid, and water, add iron powder (3.6 eq).

-

Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize it with a 2.5 N sodium hydroxide solution.

-

Filter the mixture through a pad of Celite to remove the iron salts, and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 6-bromoquinolin-8-amine.

| Reagent/Parameter | Molar/Volume Ratio |

| 6-Bromo-8-nitroquinoline | 1.0 eq |

| Iron Powder | 3.6 eq |

| Ethanol:Acetic Acid:Water | 2:2:1 (v/v/v) |

| Reaction Condition | Reflux, 3 hours |

Table 2. Key Parameters for the Synthesis of 6-Bromoquinolin-8-amine

B. Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an aromatic amine to a variety of functional groups, including sulfonyl chlorides.[9] Modern variations of this reaction utilize stable SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which are safer and more convenient to handle than gaseous sulfur dioxide.[5][10]

Caption: Figure 2. Sandmeyer-type Synthesis of 6-Bromoquinoline-8-sulfonyl chloride

Experimental Protocol: Sandmeyer Chlorosulfonylation [Adapted from 18]

-

Diazotization: In a beaker, dissolve 6-bromoquinolin-8-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture in an ice-salt bath to maintain a temperature of 0-5 °C.[7] In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water. Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C to form the diazonium salt solution.

-

Sulfonylation: In a separate reaction flask, under a nitrogen atmosphere, prepare a solution of a copper(I) catalyst (e.g., CuCl, 5 mol%) and DABSO (0.6 eq) in acetonitrile. Cool this mixture to 0 °C.

-

Reaction: Slowly add the cold diazonium salt solution dropwise to the stirred solution of the SO2 surrogate and catalyst. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude sulfonyl chloride can be purified by column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Condition |

| 6-Bromoquinolin-8-amine | 1.0 eq |

| Sodium Nitrite | 1.1 eq |

| DABSO (SO2 surrogate) | 0.6 eq |

| Copper(I) Chloride | 0.05 eq |

| Temperature | 0-5 °C, then room temp. |

Table 3. Key Parameters for the Sandmeyer Chlorosulfonylation

IV. Characterization

The identity and purity of the synthesized 6-bromoquinoline-8-sulfonyl chloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the quinoline ring.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) should be observed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

V. Safety Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

All reactions should be performed in a well-ventilated fume hood.

VI. Conclusion

This guide has outlined two potential synthetic routes for 6-bromoquinoline-8-sulfonyl chloride. While direct chlorosulfonation of 6-bromoquinoline is a possible one-step method, it is likely to suffer from a lack of regioselectivity, leading to a mixture of isomers. Therefore, the multi-step synthesis commencing with 6-bromo-8-nitroquinoline and employing a Sandmeyer-type reaction for the introduction of the sulfonyl chloride group is the recommended approach. This latter route offers a reliable and regioselective pathway to the desired product, which is of significant interest to the medicinal and materials science communities.

VII. References

-

BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.

-

ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis. ChemicalBook.

-

Preparation and Properties of Quinoline. (n.d.).

-

Career Henan Chemical Co., Ltd. (n.d.). QUINOLINE-8-SULFONIC ACID.

-

McCasland, G. E. (n.d.). THE PREPARATION OF 8-QUINOLINESULFONIC ACID.

-

Grier, J. H. (1949). Method of making 8-hydroxy quinoline. U.S. Patent 2,489,530.

-

Donaldson, C. W., & Joullié, M. M. (1970). Transmission of substituent effects in quinoline. The Journal of Organic Chemistry, 35(11), 3846–3849.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296.

-

ChemTalk. (2024, May 13). Directing Effects. Chemistry Talk.

-

Grier, J. H. (1961). Quinoline sulfonation process. U.S. Patent 2,999,094.

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.

-

Johnson, A. T., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1083-1090.

-

Padhye, S., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5039–5044.

-

Wikipedia. (2024). Sandmeyer reaction.

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.

-

LS College. (2022, January 21). Sandmeyer reaction.

-

Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline.

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

-

Smith, K., & El-Hiti, G. A. (2000). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Current Organic Chemistry, 4(6), 579-602.

-

Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2415–2426.

-

Gershon, H., & Clarke, D. D. (1973). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Journal of the New York Entomological Society, 81(3), 159–165.

-

Regioselectivity: Electrophilic Addition and Bromohydrin Formation. (n.d.).

-

Organic Chemistry Portal. (n.d.). S-Chlorinations.

-

Svatunek, D., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(33), 6847–6852.

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).

-

Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 624-633.

-

Kiamuddin, M., & Choudhury, A. K. (1964). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-165.

-

Wang, D., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 289.

Sources

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. pjsir.org [pjsir.org]

- 3. One moment, please... [chemistrytalk.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 6-Bromoquinoline-8-sulfonyl Chloride

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the chemical behavior of key building blocks is paramount. This guide provides an in-depth analysis of 6-bromoquinoline-8-sulfonyl chloride, a versatile but reactive intermediate. We will delve into its synthesis, core reactivity patterns with common nucleophiles, and its stability profile, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Synthesis of 6-Bromoquinoline-8-sulfonyl Chloride

The synthesis of 6-bromoquinoline-8-sulfonyl chloride is not extensively documented in publicly available literature as a standalone procedure. However, a robust synthetic route can be logically derived from established methods for the synthesis of quinoline-8-sulfonyl chlorides and the bromination of quinoline derivatives. The most plausible pathway commences with the synthesis of 6-bromoquinoline, followed by sulfonation and subsequent chlorination.

A key consideration in the synthesis of bromoquinolines is controlling the regioselectivity of the bromination step. Direct bromination of quinoline can lead to a mixture of products.[1] Therefore, a more controlled approach often involves the synthesis of the quinoline ring from a pre-brominated aniline precursor, such as through a Skraup or Doebner-von Miller reaction.[1]

Once 6-bromoquinoline is obtained, the sulfonyl chloride can be introduced at the 8-position. The direct sulfonation of quinoline typically yields quinoline-8-sulfonic acid. This is then converted to the desired sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[2]

Proposed Synthetic Workflow:

Caption: General scheme for the synthesis of 6-bromoquinoline-8-sulfonamides.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

-

Addition of Base: Add a suitable base (1.5-2.0 equivalents), such as triethylamine or pyridine. If pyridine is used as the solvent, it also serves as the base.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add a solution of 6-bromoquinoline-8-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction with Alcohols: Formation of Sulfonate Esters

The reaction of 6-bromoquinoline-8-sulfonyl chloride with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group of the alcohol) into an excellent leaving group (the sulfonate ester), facilitating subsequent nucleophilic substitution or elimination reactions. [3]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as DCM or pyridine.

-

Addition of Base: Add a suitable base (1.5-2.0 equivalents), such as triethylamine or pyridine.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C. To the stirred solution, add 6-bromoquinoline-8-sulfonyl chloride (1.1-1.2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for sulfonamide synthesis.

Stability of 6-Bromoquinoline-8-sulfonyl Chloride

A critical aspect for any researcher working with 6-bromoquinoline-8-sulfonyl chloride is its stability, particularly its susceptibility to hydrolysis.

Hydrolytic Stability

Sulfonyl chlorides are generally sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. The rate of hydrolysis is dependent on several factors, including the electronic nature of the substituents on the aromatic ring, the temperature, and the pH of the medium. [4] The electron-withdrawing nature of the quinoline ring system, further enhanced by the 6-bromo substituent, is expected to make the sulfonyl sulfur more electrophilic and thus more susceptible to nucleophilic attack by water. Therefore, 6-bromoquinoline-8-sulfonyl chloride should be handled under anhydrous conditions and stored in a desiccator.

While aryl sulfonyl chlorides are generally more stable to hydrolysis than their alkyl counterparts, they will still degrade in the presence of water. [5]The low solubility of many aryl sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis in aqueous reaction media, allowing for their synthesis and precipitation from aqueous solutions under certain conditions. [5][6]

-

Preparation of Stock Solution: Prepare a stock solution of 6-bromoquinoline-8-sulfonyl chloride at a known concentration (e.g., 1 mg/mL) in a dry, water-miscible organic solvent such as acetonitrile or dioxane.

-

Stress Conditions: In separate vials, add a known volume of the stock solution to a buffered aqueous solution at different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

-

Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection. The HPLC method should be capable of separating the parent compound from its hydrolysis product, 6-bromoquinoline-8-sulfonic acid.

-

Data Analysis: Quantify the peak areas of both the parent compound and the hydrolysis product to determine the rate of degradation at each pH.

Thermal Stability

While specific data for 6-bromoquinoline-8-sulfonyl chloride is not available, aromatic sulfonyl chlorides are generally stable at room temperature but can decompose at elevated temperatures. Decomposition pathways can include the loss of sulfur dioxide. [7]It is advisable to avoid prolonged heating of the compound, especially in the presence of nucleophiles or moisture.

Data Summary

| Property | Description |

| Molecular Formula | C₉H₅BrClNO₂S |

| Reactivity Profile | Highly electrophilic at the sulfonyl sulfur. Reacts readily with nucleophiles such as amines and alcohols. |

| Key Reactions | Formation of sulfonamides with amines. Formation of sulfonate esters with alcohols. |

| Stability | Sensitive to moisture, hydrolyzes to 6-bromoquinoline-8-sulfonic acid. Should be handled under anhydrous conditions. |

| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry place, preferably in a desiccator. |

Conclusion

6-Bromoquinoline-8-sulfonyl chloride is a valuable and reactive building block for the synthesis of a diverse range of compounds, particularly sulfonamides, which are of significant interest in medicinal chemistry. Its reactivity is centered on the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution. A thorough understanding of its reactivity and careful control of reaction conditions, especially the exclusion of moisture, are critical for its successful application in synthesis. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize this versatile reagent in their drug discovery and development programs.

References

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19373-19377. Available from: [Link]

-

de Boer, Th. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16. Available from: [Link]

-

Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 943-946. Available from: [Link]

-

Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 943-946. Available from: [Link]

-

Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available from: [Link]

-

Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Available from: [Link]

-

Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Available from: [Link]

-

Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Szymańska, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2549. Available from: [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. Available from: [Link]

-

Synthesis of 6-Bromoquinoline. Scribd. Available from: [Link]

-

Cakmak, O., et al. (2018). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-978. Available from: [Link]

-

Ökten, S., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. Available from: [Link]

-

Cakmak, O., et al. (2018). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

-

Amine Reactions. Chemistry LibreTexts. Available from: [Link]

-

von Gunten, U., & Gallard, H. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research, 85, 432-440. Available from: [Link]

-

Wang, J., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Available from: [Link]

-

Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o483-o484. Available from: [Link]

-

Brinker, C. J. (1982). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 48(1), 47-64. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

Spectroscopic Data for 6-Bromoquinoline-8-sulfonyl chloride: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-Bromoquinoline-8-sulfonyl chloride. As a compound of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predictions and interpretations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Given the limited availability of direct experimental spectra for 6-Bromoquinoline-8-sulfonyl chloride in public databases, this guide leverages empirical data from its core structural precursors, 6-bromoquinoline and quinoline-8-sulfonyl chloride, coupled with established principles of spectroscopic theory. This predictive approach provides a robust framework for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Highlights

6-Bromoquinoline-8-sulfonyl chloride is a derivative of quinoline, featuring a bromine atom at the 6-position and a sulfonyl chloride group at the 8-position. These substitutions significantly influence the electronic environment of the quinoline ring system, leading to predictable and interpretable spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show a set of distinct aromatic proton signals, with chemical shifts influenced by the electron-withdrawing effects of the bromine and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR will display nine unique signals corresponding to the carbon atoms of the quinoline ring. The carbons directly attached to the electronegative substituents (bromine, nitrogen, and the sulfonyl chloride group) are expected to be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group, in addition to the characteristic vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound and a characteristic fragmentation pattern, including isotopic peaks due to the presence of bromine and chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 6-Bromoquinoline-8-sulfonyl chloride in solution. The predicted chemical shifts are based on the analysis of its precursors and the known substituent effects.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit five distinct signals in the aromatic region. The electron-withdrawing nature of the sulfonyl chloride and bromo groups will cause a general downfield shift of the proton signals compared to unsubstituted quinoline.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-2 | ~9.1 | Doublet of doublets (dd) | Adjacent to the nitrogen atom, leading to significant deshielding. |

| H-3 | ~7.6 | Doublet of doublets (dd) | Coupled to H-2 and H-4. |

| H-4 | ~8.4 | Doublet of doublets (dd) | Influenced by the nitrogen and the overall aromatic system. |

| H-5 | ~8.2 | Doublet (d) | Deshielded by the proximate sulfonyl chloride group. |

| H-7 | ~8.0 | Doublet (d) | Adjacent to the bromine atom, experiencing its electron-withdrawing effect. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a unique signal for each of the nine carbon atoms in the 6-Bromoquinoline-8-sulfonyl chloride molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at lower fields.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | ~152 | Adjacent to the nitrogen atom. |

| C-3 | ~123 | Standard aromatic carbon. |

| C-4 | ~138 | Influenced by the nitrogen atom. |

| C-4a | ~149 | Quaternary carbon at the ring junction. |

| C-5 | ~130 | Aromatic carbon. |

| C-6 | ~125 | Carbon bearing the bromine atom. |

| C-7 | ~135 | Aromatic carbon. |

| C-8 | ~145 | Carbon bearing the sulfonyl chloride group. |

| C-8a | ~140 | Quaternary carbon at the ring junction. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Bromoquinoline-8-sulfonyl chloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its reactivity, as sulfonyl chlorides can be moisture-sensitive.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Utilize a standard single-pulse experiment.

-

Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 6-Bromoquinoline-8-sulfonyl chloride. The presence of the sulfonyl chloride group will give rise to strong, characteristic absorption bands.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| Asymmetric S=O Stretch | 1375 - 1350 | Strong | Sulfonyl Chloride |

| Symmetric S=O Stretch | 1180 - 1160 | Strong | Sulfonyl Chloride |

| C=N Stretch | 1620 - 1580 | Medium | Quinoline Ring |

| C=C Aromatic Stretch | 1580 - 1450 | Medium-Strong | Quinoline Ring |

| C-H Aromatic Stretch | 3100 - 3000 | Medium | Quinoline Ring |

| C-Br Stretch | 650 - 550 | Medium | Bromo Group |

| S-Cl Stretch | 600 - 500 | Medium | Sulfonyl Chloride |

The most prominent features in the IR spectrum will be the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1]

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 6-Bromoquinoline-8-sulfonyl chloride sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of 6-Bromoquinoline-8-sulfonyl chloride. The fragmentation pattern can also offer valuable structural insights.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₅BrClNO₂S

-

Monoisotopic Mass: 304.8913 Da

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

-

The M peak will be accompanied by an M+2 peak of approximately 98% relative abundance (due to ³⁷Cl and ⁸¹Br) and an M+4 peak.

-

Predicted Fragmentation Pattern

The fragmentation of 6-Bromoquinoline-8-sulfonyl chloride under electron ionization (EI) is likely to proceed through the loss of the sulfonyl chloride group or cleavage of the quinoline ring.

-

Loss of SO₂Cl: A significant fragment corresponding to the loss of the sulfonyl chloride group (SO₂Cl, 100 Da) to give the 6-bromoquinoline radical cation.

-

Loss of Cl: Fragmentation may also involve the loss of a chlorine radical (35/37 Da).

-

Loss of SO₂: Subsequent loss of sulfur dioxide (64 Da) from fragments containing the sulfonyl group.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI, the sample can be introduced via a direct insertion probe.

-

For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain accurate mass measurements for elemental composition determination.

Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 6-Bromoquinoline-8-sulfonyl chloride. By understanding the expected spectral features based on its molecular structure and data from related compounds, researchers can confidently characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This comprehensive spectroscopic information is essential for the quality control, reaction monitoring, and structural confirmation of 6-Bromoquinoline-8-sulfonyl chloride in various research and development applications.

References

Sources

An In-depth Technical Guide to the Physical Properties of 6-Bromoquinoline Derivatives

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive technical overview of the core physical properties of 6-bromoquinoline and its derivatives. In the landscape of pharmaceutical and materials science, the quinoline scaffold is a privileged structure, and its halogenated derivatives, particularly 6-bromoquinolines, serve as versatile intermediates in the synthesis of a wide array of functional molecules.[1][2] An astute understanding of their physical properties is not merely academic; it is a cornerstone for efficient process development, from synthesis and purification to formulation and quality control.

This document moves beyond a simple cataloging of data. It is structured to provide a deeper, field-tested understanding of why these properties manifest as they do and how they can be reliably determined. We will explore the causal relationships between molecular structure and physical characteristics, offering insights that are critical for the rational design of novel chemical entities and the optimization of their synthetic routes.

The 6-Bromoquinoline Core: Foundational Physicochemical Profile

6-Bromoquinoline itself is a pale yellow liquid or solid with a low melting point, a testament to its relatively simple and rigid aromatic structure.[3][4] The introduction of the bromine atom at the 6-position significantly influences the electronic distribution and intermolecular interactions of the quinoline ring system.

Core Physical Constants

The fundamental physical properties of the parent 6-bromoquinoline molecule provide a baseline for understanding its more complex derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrN | [5] |

| Molecular Weight | 208.05 g/mol | [5] |

| Melting Point | 19 °C | [3][4] |

| Boiling Point | 116 °C at 6 mmHg | [3][4] |

| Density | 1.538 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.663 | [4] |

Solubility Profile

Qualitative assessments indicate that 6-bromoquinoline is soluble in a range of common organic solvents.[6] This solubility is a direct consequence of its molecular structure: the quinoline core imparts a degree of polarity, while the aromatic system and the bromo substituent contribute to its affinity for organic media.[6]

| Solvent | Qualitative Solubility |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

The inherent solubility in polar aprotic solvents is expected for a substituted aromatic heterocycle.[6] While quantitative data is not extensively available in public literature, the provided experimental protocols in this guide offer a robust framework for its determination.

The Influence of Substitution: A Comparative Analysis of 6-Bromoquinoline Derivatives

The true utility of the 6-bromoquinoline scaffold lies in its capacity for derivatization. The introduction of various functional groups at different positions on the quinoline ring system allows for the fine-tuning of its physicochemical properties. This section explores these substituent effects through a comparative analysis of representative derivatives.

Impact on Melting and Boiling Points

The melting and boiling points of 6-bromoquinoline derivatives are highly sensitive to the nature and position of substituents. These properties are governed by the strength of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding, as well as molecular symmetry and packing efficiency in the crystal lattice.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 6-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 101-105 | 299.7 (Predicted) |

| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 111-115 | - |

| 2,6-Dibromoquinoline | C₉H₅Br₂N | 286.95 | 150-154 | - |

Causality Insights:

-

Increased Molecular Weight and van der Waals Forces: As illustrated by the series above, the addition of substituents generally leads to an increase in melting point. This is partly attributable to the increased molecular weight, which enhances van der Waals forces.

-

Symmetry and Crystal Packing: The significant jump in melting point for 2,6-dibromoquinoline compared to 6-bromo-2-methylquinoline, despite a smaller increase in molecular weight, highlights the role of molecular symmetry. The more symmetrical dibromo derivative can pack more efficiently into a stable crystal lattice, requiring more energy to disrupt.

-

Polarity and Dipole-Dipole Interactions: The introduction of a polar chloro group in 6-bromo-4-chloroquinoline contributes to stronger dipole-dipole interactions, further elevating its melting point compared to the parent compound.

Substituent Effects on Solubility

The solubility of 6-bromoquinoline derivatives is a critical parameter in their synthesis, purification, and formulation. It is dictated by the interplay of the polar quinoline core, the lipophilic bromo-substituted aromatic system, and the specific properties of the added functional groups.

A detailed study on 6-bromo-2-methylquinoline revealed its solubility in various solvents, providing valuable quantitative data.[7][8]

| Solvent | Solubility (mole fraction at 323.15 K) |

| Toluene | 3.318 x 10⁻² |

| Ethyl Acetate | 2.991 x 10⁻² |

| Acetone | 2.764 x 10⁻² |

| Acetonitrile | 2.528 x 10⁻² |

| N,N-Dimethylformamide (DMF) | 2.220 x 10⁻² |

| n-Propanol | 9.141 x 10⁻³ |

| Isopropanol | 8.123 x 10⁻³ |

| Ethanol | 3.896 x 10⁻³ |

| Methanol | 9.981 x 10⁻⁴ |

| Water | 2.888 x 10⁻⁵ |

Expert Interpretation:

The data clearly demonstrates that the solubility of 6-bromo-2-methylquinoline is highest in non-polar aromatic and polar aprotic solvents, and significantly lower in polar protic solvents, with very poor solubility in water.[7][8] This trend is a direct reflection of the "like dissolves like" principle. The largely non-polar nature of the molecule favors interaction with less polar solvents. The presence of the nitrogen atom in the quinoline ring allows for some interaction with more polar solvents, but the overall lipophilicity dominates.

Spectroscopic Characterization: The Fingerprint of 6-Bromoquinoline Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 6-bromoquinoline derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise substitution pattern on the quinoline ring.[9]

¹H NMR Spectroscopy: The aromatic protons of the quinoline ring system typically resonate in the downfield region (δ 6.5-9.0 ppm).[9] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[9] The introduction of substituents causes predictable shifts in the proton resonances and changes in their coupling patterns, allowing for unambiguous assignment. For instance, in 6-bromo-4-chloroquinoline, the proton signals are shifted compared to the parent 6-bromoquinoline, reflecting the electronic influence of the additional halogen.[10]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at a lower field.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 6-bromoquinoline derivatives. A key feature in the mass spectra of these compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. For derivatives with additional halogens, such as 6-bromo-4-chloroquinoline, the isotopic pattern becomes more complex but remains highly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in 6-bromoquinoline derivatives. The quinoline core itself gives rise to characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹. The presence of other functional groups, such as carbonyls (C=O), hydroxyls (O-H), or amines (N-H), will produce strong, characteristic absorption bands in the spectrum.

Experimental Protocols: A Guide to Reliable Data Acquisition

The integrity of physicochemical data is contingent upon the rigor of the experimental methodology. This section provides standardized, self-validating protocols for the determination of key physical properties.

Determination of Melting Point

The melting point of a solid crystalline compound is a sensitive indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 6-bromoquinoline derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded. A sharp melting range (≤ 1 °C) is indicative of high purity.

Purification by Recrystallization

Recrystallization is the gold standard for the purification of solid organic compounds.[11][12][13][14][15]

Protocol:

-

Solvent Selection: An appropriate solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

-

Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried to a constant weight.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Protocol:

-

Sample Preparation: An excess amount of the 6-bromoquinoline derivative is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 6-bromoquinoline derivatives.[16][17][18][19]

Protocol:

-

Method Development: A suitable reversed-phase HPLC method is developed, typically using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[16][18]

-

Sample Preparation: A known concentration of the 6-bromoquinoline derivative is prepared in a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

-

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow: From Synthesis to Characterization

A logical and systematic workflow is essential for the efficient synthesis and characterization of 6-bromoquinoline derivatives.

Caption: A generalized workflow for the synthesis and physicochemical characterization of 6-bromoquinoline derivatives.

Conclusion

The physical properties of 6-bromoquinoline derivatives are a direct reflection of their molecular architecture. By understanding the interplay of factors such as molecular weight, symmetry, polarity, and the electronic effects of substituents, researchers can predict and control these properties to a significant extent. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science. The 6-bromoquinoline scaffold, with its inherent versatility, will undoubtedly continue to be a source of novel and impactful chemical entities.

References

- 6-Bromo-2-methylquinoline - Safety Data Sheet. (2026, January 17). ChemicalBook.

- 6-Bromo-2-methylquinoline CAS#: 877-42-9. ChemicalBook.

- 2,6-Dibromoquinoline: Advanced Organic Compound. Chemicals.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (2025). Benchchem.

- Application Note: 1H NMR Characterization of Substituted Quinolines. (2025). Benchchem.

- 6-Bromo-4-chloroquinoline | 65340-70-7. Sigma-Aldrich.

- 6-Bromo-4-chloroquinoline. Chem-Impex.

- SOP: CRYSTALLIZ

- 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online. Thermo Scientific Chemicals.

- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.

- Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. (2025, December). Benchchem.

- 6-Bromo-2-methylquinoline 97 877-42-9. Sigma-Aldrich.

- 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. ZaiQi Bio-Tech.

- 6-Bromo-2-methylquinoline, 97%. Fisher Scientific.

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Bromoquinolin-6-amine. (2025). Benchchem.

- 6-Bromoquinoline 97 5332-25-2. Sigma-Aldrich.

- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023, April 11).

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- 6-Br-quinoline, CAS No. 5332-25-2. iChemical.

- Purification.

- Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. (2023, April 11).

- Recrystalliz

- Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. Northeastern University.

- 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7. (2026, January 13). ChemicalBook.

- 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem.

- Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025). Benchchem.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV

- 6-Bromo-2-methylquinoline | 877-42-9. ChemicalBook.

- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. (2025). Benchchem.

- 6-Bromoquinoline | C9H6BrN | CID 79243. PubChem.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Good Price CAS:5332-25-2 | 6-Bromoquinoline for Sale. ALFA CHEMICAL.

- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Br-quinoline, CAS No. 5332-25-2 - iChemical [ichemical.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. studymind.co.uk [studymind.co.uk]

- 13. mt.com [mt.com]

- 14. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. revroum.lew.ro [revroum.lew.ro]

Mechanism and Synthesis of 6-Bromoquinoline: A Comprehensive Technical Guide

Executive Summary

The 6-bromoquinoline scaffold is a privileged heterocycle and a critical building block in the synthesis of biologically active molecules, natural products, and synthetic pharmaceuticals[1]. While direct bromination of quinoline often yields a difficult-to-separate mixture of regioisomers, the de novo construction of the quinoline ring via the Skraup synthesis guarantees absolute regioselectivity[1]. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a troubleshooting guide for the synthesis of 6-bromoquinoline from 4-bromoaniline.

Theoretical Framework: The Skraup Reaction Mechanism

The synthesis of 6-bromoquinoline relies on the classic Skraup reaction, a robust methodology for constructing the quinoline core from a primary aromatic amine, glycerol, an acid catalyst, and an oxidizing agent[1]. The transformation is an elegant cascade of dehydration, conjugate addition, electrophilic aromatic substitution, and aromatization.

Mechanistic Cascade

-

Dehydration of Glycerol: The reaction initiates with the acid-catalyzed dehydration of anhydrous glycerol by concentrated sulfuric acid (H₂SO₄) to generate the highly reactive α,β-unsaturated aldehyde, acrolein[1].

-

Michael Addition: The nucleophilic amino group of 4-bromoaniline undergoes a conjugate (Michael) addition to the transient acrolein, forming a secondary amine intermediate[1].

-

Electrophilic Cyclization: Under strongly acidic conditions, the carbonyl group of the intermediate is protonated, triggering an intramolecular electrophilic aromatic substitution. The ring closes at the ortho-position of the aniline derivative, yielding a non-aromatic dihydroquinoline intermediate[1].

-

Oxidative Aromatization: The final step requires the removal of two protons and two electrons to achieve aromaticity. An oxidizing agent facilitates the conversion of the dihydroquinoline into the fully aromatic 6-bromoquinoline[1].

Fig 1: Logical workflow of the Skraup reaction mechanism for 6-bromoquinoline synthesis.

The Logic of Regioselectivity

A fundamental principle in this synthetic route is the strategic choice of starting materials to control regiochemistry. Using 4-bromoaniline ensures that the para-position (relative to the amine) is blocked by the bromine atom. Consequently, the electrophilic cyclization is forced to occur at the sterically accessible ortho-position, exclusively yielding the 6-substituted quinoline without the need for complex downstream isomer separation.

Fig 2: Logical relationship dictating absolute regioselectivity in the cyclization step.

Experimental Methodology & Protocol

The Skraup synthesis is notoriously exothermic and prone to runaway kinetics if not meticulously controlled[2]. The following protocol is designed as a self-validating system, incorporating causality-driven steps to maximize yield and purity.

Step-by-Step Synthesis Protocol

-

Reagent Assembly: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 4-bromoaniline (1.0 eq) and anhydrous glycerol (approx. 3.5 eq)[2].

-

Addition of the Moderator: Add anhydrous ferrous sulfate (FeSO₄) to the mixture. Causality: FeSO₄ acts as a critical moderating agent and oxygen carrier. It extends the reaction over a longer period, preventing the highly exothermic dehydration of glycerol from becoming uncontrollable and reducing tar formation[2].

-